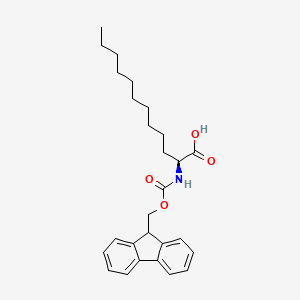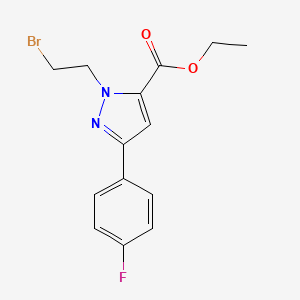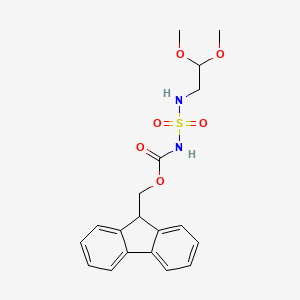
1,1,3,3-Tetrafluoro-1,3-dihydroisobenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetrafluoro-1,3-dihydroisobenzofuran is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of four fluorine atoms and a dihydroisobenzofuran ring structure, making it a valuable intermediate in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetrafluoro-1,3-dihydroisobenzofuran can be synthesized through several methods. One notable method involves the reaction of α,α,α-trichloro-o-toluic chloride with anhydrous hydrogen fluoride. This reaction is carried out with an amount ratio of 4 moles or a slight excess of hydrogen fluoride to 1 mole of α,α,α-trichloro-o-toluic chloride . Another method involves the reaction of 1,1,3,3-tetrachloro-1,3-dihydro-isobenzofuran with antimony trifluoride .
Industrial Production Methods: The industrial production of this compound typically follows the method involving α,α,α-trichloro-o-toluic chloride and anhydrous hydrogen fluoride due to its higher yield and purity . This process is preferred for large-scale production as it ensures good yield and high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,3,3-Tetrafluoro-1,3-dihydroisobenzofuran undergoes various chemical reactions, including substitution and addition reactions. The presence of fluorine atoms makes it highly reactive towards nucleophiles and electrophiles.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols under mild conditions.
Addition Reactions: These reactions can occur with electrophiles like halogens or acids.
Major Products Formed: The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions with amines can yield fluorinated amines, while addition reactions with halogens can produce halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetrafluoro-1,3-dihydroisobenzofuran has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,1,3,3-tetrafluoro-1,3-dihydroisobenzofuran involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to the formation of stable complexes with proteins or enzymes, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and the derivatives used .
Vergleich Mit ähnlichen Verbindungen
- 1,1,3,3-Tetrachloro-1,3-dihydroisobenzofuran
- 1,1,3,3-Tetrafluoro-1,3-dihydrobenzofuran
Comparison: 1,1,3,3-Tetrafluoro-1,3-dihydroisobenzofuran is unique due to the presence of four fluorine atoms, which impart distinct chemical properties compared to its chlorinated analogs. The fluorine atoms enhance its reactivity and stability, making it more suitable for specific applications in organic synthesis and industrial processes .
Eigenschaften
IUPAC Name |
1,1,3,3-tetrafluoro-2-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c9-7(10)5-3-1-2-4-6(5)8(11,12)13-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCNFZVURRHGCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Cyano-2-(3-fluoro-phenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315459.png)
![5-Benzyl-2-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B6315471.png)
![Ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B6315474.png)



![2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol](/img/structure/B6315497.png)


![4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B6315514.png)

